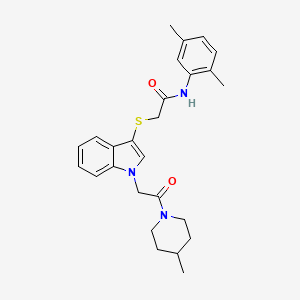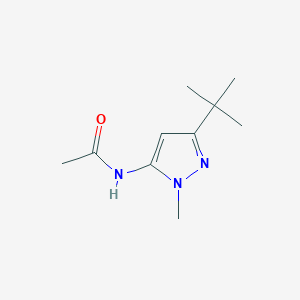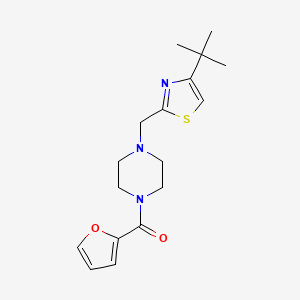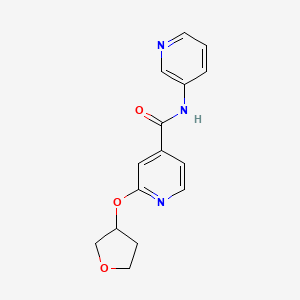![molecular formula C20H18N2O3 B2822377 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide CAS No. 852136-63-1](/img/structure/B2822377.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Controlled Radical Polymerization
Research by Mori, Sutoh, and Endo (2005) highlights the controlled radical polymerization of an acrylamide containing an amino acid moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization. This method enables the synthesis of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating the potential for designing specific polymers with desired properties for various applications, including biomedical and engineering materials. The process demonstrates the versatility of acrylamide derivatives in polymer science (Mori, Sutoh, & Endo, 2005).
Molecular Docking and Biological Evaluation
A study by Sambrajyam, Rani, and Rajitha (2022) on napthyl N-acyl hydrazone derivatives, which are structurally related to acrylamide compounds, explored their antioxidant, antibacterial, and anti-inflammatory activities. This research underscores the potential of acrylamide derivatives in developing new therapeutic agents, particularly in addressing inflammation and bacterial infections. The detailed evaluation of these compounds through molecular docking and biological assays illustrates the application of acrylamide derivatives in drug discovery and development (Sambrajyam, Rani, & Rajitha, 2022).
KCNQ2 Opener Activity
Research conducted by Wu et al. (2004) focused on bioisosteric replacement studies leading to the identification of acrylamide derivatives as highly potent and efficacious KCNQ2 openers. These compounds have shown significant activity in reducing neuronal hyperexcitability, indicating their potential application in treating neurological disorders by modulating ion channel functions. The synthesis and evaluation of these acrylamide derivatives highlight their significance in neuroscience and pharmacology (Wu et al., 2004).
Rate Acceleration in Polar Solvents
A study by Aggarwal, Dean, Mereu, and Williams (2002) explored the acceleration of the Baylis-Hillman reaction in polar solvents, including acrylamide reactions. This research suggests the importance of hydrogen bonding over hydrophobic effects, indicating a chemical property of acrylamide derivatives that could be exploited in synthetic chemistry for the development of novel compounds and reaction mechanisms (Aggarwal, Dean, Mereu, & Williams, 2002).
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-8-16-9-15(2-5-17(16)22-13)11-21-20(23)7-4-14-3-6-18-19(10-14)25-12-24-18/h2-10,22H,11-12H2,1H3,(H,21,23)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRPBCBMKNBSKX-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2822297.png)
![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B2822299.png)


![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)
![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2822308.png)


![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)

